1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound “1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH) and a 1,1-difluoro-2-hydroxyethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,1-difluoro-2-hydroxyethyl group with a 1,2,3-triazole-4-carboxylic acid or its derivative . The exact method would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 1,1-difluoro-2-hydroxyethyl group . The presence of the fluorine atoms could introduce interesting properties due to their high electronegativity.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the hydroxyl group could make the compound polar and could influence its solubility in different solvents .Scientific Research Applications
Novel Synthesis Techniques
A novel synthesis approach for 1,4,5-trisubstituted 1,2,3-triazoles, related to the chemical structure , has been developed. This method involves a one-pot three-component reaction of arylboronic acids, sodium azide, and active methylene ketones, showcasing the flexibility and reactivity of triazole derivatives in creating complex molecules (Zhang et al., 2013).
Peptidomimetics and Biologically Active Compounds
The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid highlights its suitability for generating peptidomimetics or biologically active compounds based on the triazole scaffold. This research underscores the structural versatility of triazole derivatives in medicinal chemistry, providing a foundation for designing new drugs and therapeutic agents (Ferrini et al., 2015).
Fluorescent Dyes and Sensing Applications
Research into conformationally restrained pyrazolylpyrene chromophores, which share structural motifs with triazole derivatives, has led to the development of highly fluorescent dyes. These compounds exhibit significant potential for applications in sensing strongly acidic environments, highlighting the role of triazole derivatives in materials science and sensor technology (Wrona-Piotrowicz et al., 2022).
Antimicrobial Agents
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of triazole derivatives as bases for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against bacterial and fungal infections (Jadhav et al., 2017).
Molecular Frameworks for CO2 Capture
The design of metal-organic frameworks (MOFs) utilizing bifunctional linkers, including triazole groups, exemplifies the application of triazole derivatives in addressing environmental challenges. These MOFs show highly selective sorption of CO2 over N2 and CH4, indicating their potential use in gas separation technologies and carbon capture initiatives (Chen et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O3/c6-5(7,2-11)10-1-3(4(12)13)8-9-10/h1,11H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZHTSOIOUHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(CO)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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